N-(2-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
Positional Isomerism
The compound’s structure permits several hypothetical positional isomers:
- Fluorine position : Substitution at the para (4-) or meta (3-) positions of the phenyl ring instead of ortho (2-).
- Triazolo-pyridazine substitution : Altering the propan-2-yl group from position 3 to other positions on the triazolo[4,3-b]pyridazine core.
- Piperidine-carboxamide linkage : Shifting the carboxamide group from position 4 to position 3 on the piperidine ring.
However, the defined IUPAC name and synthetic pathway fix these substituents, eliminating ambiguity in the parent compound’s identity.
Stereochemical Analysis
The molecule lacks chiral centers due to:
- Piperidine ring symmetry : The carboxamide group at position 4 resides on a carbon bonded to two methylene (-CH₂-) groups, preventing tetrahedral stereogenicity.
- Triazolo-pyridazine planarity : The fused triazolo[4,3-b]pyridazine system is aromatic and planar, precluding stereoisomerism.
- Isopropyl group geometry : The propan-2-yl substituent adopts a symmetric branching pattern (CH(CH₃)₂), avoiding stereochemical complexity.
Conformational flexibility arises primarily from the piperidine ring’s chair-to-boat transitions and rotation of the 2-fluorophenyl group. These dynamics may influence molecular interactions but do not constitute distinct stereoisomers.
Summary of Isomeric Constraints
| Isomer Type | Potential Variations | Relevance to Compound |
|---|---|---|
| Positional | Fluorine, substituent positions | Hypothetical only |
| Stereoisomerism | None (no chiral centers) | Not applicable |
| Conformational | Piperidine ring flexibility | Dynamic, not isomeric |
Properties
Molecular Formula |
C20H23FN6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-6-4-3-5-15(16)21/h3-8,13-14H,9-12H2,1-2H3,(H,22,28) |
InChI Key |
GCBIZEQLYMYBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Hydrazine hydrate reacts with 3,6-dichloropyridazine under acidic conditions to form 6-chlorotriazolo[4,3-b]pyridazine. Subsequent isopropyl group introduction at position 3 is achieved via nucleophilic substitution using isopropylamine in DMF at 80°C (16 h, 68% yield).
Copper-Catalyzed Cycloaddition
An alternative route employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl-substituted pyridazine reacts with azido-isopropyl derivatives in THF at 60°C, yielding the triazolo core with 74% efficiency.
Preparation of Piperidine-4-Carboxamide Intermediate
The piperidine-4-carboxamide segment is synthesized through functionalization of piperidine-4-carboxylic acid.
Carboxamide Formation
Piperidine-4-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-fluoroaniline in dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) is used as a base, achieving 89% yield after recrystallization.
Boc Protection/Deprotection
For steric protection, the piperidine nitrogen is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in DCM. After coupling, the Boc group is removed with TFA in DCM (quantitative yield).
Coupling Strategies
Coupling the triazolo-pyridazine and piperidine-carboxamide moieties is critical for final product assembly.
Buchwald-Hartwig Amination
A palladium-catalyzed (Pd₂(dba)₃/Xantphos) amination couples 6-bromo-triazolo-pyridazine with the piperidine intermediate. Conditions: toluene, 110°C, 12 h, K₃PO₄ base. Yield: 82%.
Nucleophilic Aromatic Substitution
The 6-chloro-triazolo-pyridazine undergoes substitution with piperidine-4-carboxamide in DMF at 120°C (Cs₂CO₃, 24 h, 76% yield).
Optimization and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for cyclocondensation steps, improving yields to 92%.
Organophotocatalysis
Visible-light-mediated [1 + 2 + 3] annulation using eosin Y as a photocatalyst enables one-pot formation of piperidine intermediates (62% yield).
Purification and Characterization
Final compounds are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Characterization includes:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hydrazine cyclization | H₂NNH₂, HCl, 80°C, 16 h | 68 | 95 | Low cost |
| CuAAC | CuI, THF, 60°C, 8 h | 74 | 98 | Regioselectivity |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C, 12 h | 82 | 97 | Scalability |
| Microwave | 150°C, 30 min | 92 | 99 | Time efficiency |
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other functional groups.
Reduction: Reduction of the triazolopyridazine ring system may yield different derivatives.
Common Reagents and Conditions:
Base-Catalyzed Cyclization: Formation of the triazolopyridazine ring.
Nucleophilic Substitution: Using appropriate nucleophiles (e.g., amines, alkoxides).
Reductive Conditions: Employing reducing agents (e.g., hydrides).
Major Products:
The major products depend on the specific reaction conditions and substituents. Isolated derivatives may include analogs with altered pharmacological properties.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial and fungal strains, making it a candidate for antibiotic development.
- CNS Activity : Given the piperidine structure, the compound may interact with central nervous system receptors, potentially offering therapeutic benefits for neurological disorders.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of similar compounds derived from piperidine and triazole structures. The findings indicated that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of triazole-based compounds were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Mechanism of Action
The precise mechanism of action remains an active area of research. the compound likely interacts with specific receptors or enzymes, modulating cellular pathways. Further studies are needed to elucidate its exact targets.
Comparison with Similar Compounds
Triazolopyridazine Substituent Effects
Carboxamide-Linked Group Modifications
- Halogenated Aryl Groups (Target, ) : Fluorine and chlorine substituents influence electronic properties (electron-withdrawing) and bioavailability. The 2-fluorophenyl in the target may optimize steric interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in ).
- Methoxyphenyl () : The methoxy group’s electron-donating nature could reduce binding affinity in certain targets compared to halogenated derivatives.
- Phenethyl () : Extended alkyl chains may improve blood-brain barrier penetration but increase metabolic vulnerability.
Biological Activity
N-(2-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a piperidine ring, a triazolo-pyridazine moiety, and a fluorophenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Certain derivatives have shown promising results against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory properties through the modulation of inflammatory pathways.
- Neuroprotective Effects : Some studies suggest that similar compounds could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes that are crucial for tumor growth and inflammation.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system, potentially affecting neurotransmitter levels and signaling pathways.
- DNA Interaction : Compounds with similar structures have been reported to interact with DNA, thereby affecting replication and transcription processes.
Case Studies
-
Anticancer Activity :
- A study reported that derivatives of triazolo-pyridazine exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
- Another study highlighted the ability of related compounds to inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
- Neuroprotective Studies :
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions starting from core intermediates like triazolopyridazine and substituted piperidine-carboxamide precursors. Key steps include:
- Step 1: Cyclocondensation of hydrazine derivatives with pyridazine-diones to form the triazolopyridazine scaffold under reflux in acetonitrile (80–100°C, 12–24 hours) .
- Step 2: Piperidine ring functionalization via Buchwald-Hartwig coupling or nucleophilic substitution to attach the carboxamide group (Pd catalysis, DMF solvent, 100°C) .
- Step 3: Fluorophenyl group introduction via Suzuki-Miyaura cross-coupling (aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, 70°C) .
Critical Parameters: - Solvent choice (acetonitrile for cyclization; DMF for amidation).
- Catalyst loading (0.5–2 mol% Pd).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ = 358.5 g/mol) .
- X-ray Crystallography: Resolve stereochemistry and piperidine ring conformation (if crystalline) .
- HPLC-PDA: Purity validation (C18 column, acetonitrile/water mobile phase) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Kinase Inhibition: Use ADP-Glo™ kinase assays (e.g., p38 MAPK, TAK1) at 1–10 µM concentrations .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) with IC₅₀ determination .
- Cellular Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Data Interpretation: Compare results to reference compounds (e.g., triazolopyridazine derivatives with IC₅₀ values of 0.5–5 µM) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
SAR Design:
- Variable Substituents: Modify the fluorophenyl (e.g., Cl, OCH₃) and propan-2-yl groups to assess steric/electronic effects .
- Piperidine Ring Substitution: Introduce methyl or spirocyclic groups to alter conformational flexibility .
Experimental Workflow:
Synthesize 10–15 analogs with systematic substitutions.
Test in kinase panels (Eurofins KinaseProfiler) and receptor binding assays.
Corrogate data with computational docking (AutoDock Vina) to map binding pockets .
Example Findings:
- Methoxy substituents on phenyl enhance solubility but reduce kinase affinity .
- Bulkier groups on triazolopyridazine improve selectivity for TAK1 over p38 MAPK .
Advanced: What techniques are used to study target interaction mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) for receptor-ligand interactions .
- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., bromodomains) to identify key hydrogen bonds (e.g., carboxamide with Asp106) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Common Sources of Discrepancies:
- Purity Variance: Ensure >95% purity via HPLC and LC-MS .
- Assay Conditions: Standardize ATP concentrations (1 mM for kinases) and cell passage numbers.
- Off-Target Effects: Perform counter-screens against related targets (e.g., EGFR for kinase inhibitors) .
Resolution Workflow:
Replicate assays in orthogonal systems (e.g., FRET vs. radiometric).
Validate target engagement via cellular thermal shift assays (CETSA) .
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) to identify metabolic hotspots (e.g., triazole ring oxidation) .
- Stabilizing Modifications:
- Replace labile groups (e.g., fluorophenyl → trifluoromethyl).
- Introduce deuterium at metabolically vulnerable positions .
- Pharmacokinetic Profiling: Measure half-life (t₁/₂) in rodent plasma (LC-MS/MS) after IV/PO administration .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Target Fishing: Use SwissTargetPrediction or SEAware to identify potential off-targets .
- Molecular Dynamics (MD): Simulate binding to homologous proteins (e.g., kinase ATP-binding sites) for 100 ns to assess stability .
- Machine Learning: Train models on ChEMBL data to predict CYP450 inhibition .
Advanced: What in vitro toxicity assays are critical for early safety profiling?
Methodological Answer:
- hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 µM is concerning) .
- Cytotoxicity: HepG2 cell viability assays (EC₅₀ > 50 µM preferred) .
- Genotoxicity: Ames test (TA98 strain) to detect mutagenicity .
Advanced: How do polymorphic forms affect physicochemical properties?
Methodological Answer:
- Screening Methods:
- Solvent crystallization (ethanol/water) to isolate polymorphs.
- Differential Scanning Calorimetry (DSC) to identify melting points .
- Impact on Bioavailability:
- Form I (high melting point): Improved stability but lower solubility.
- Form II (low melting point): Higher solubility but hygroscopicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
